6-Methyl-1,4,2-benzodithiazine 6-Methyl-1,4,2-benzodithiazine
Brand Name: Vulcanchem
CAS No.: 82946-25-6
VCID: VC19300560
InChI: InChI=1S/C8H7NS2/c1-6-2-3-7-8(4-6)10-5-9-11-7/h2-5H,1H3
SMILES:
Molecular Formula: C8H7NS2
Molecular Weight: 181.3 g/mol

6-Methyl-1,4,2-benzodithiazine

CAS No.: 82946-25-6

Cat. No.: VC19300560

Molecular Formula: C8H7NS2

Molecular Weight: 181.3 g/mol

* For research use only. Not for human or veterinary use.

6-Methyl-1,4,2-benzodithiazine - 82946-25-6

Specification

CAS No. 82946-25-6
Molecular Formula C8H7NS2
Molecular Weight 181.3 g/mol
IUPAC Name 6-methyl-1,4,2-benzodithiazine
Standard InChI InChI=1S/C8H7NS2/c1-6-2-3-7-8(4-6)10-5-9-11-7/h2-5H,1H3
Standard InChI Key VOWUUEDCJKKOGK-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C1)SN=CS2

Introduction

Structural Characteristics and Nomenclature

6-Methyl-1,4,2-benzodithiazine features a benzannulated dithiazine core with a methyl substituent at the 6-position of the aromatic ring. The IUPAC name, 6-methyl-1,4,2-benzodithiazine, reflects the numbering of the heteroatoms: sulfur atoms occupy the 1- and 4-positions, while nitrogen resides at the 2-position. The molecular formula is C₈H₇NS₂, with a molar mass of 181.3 g/mol. The SMILES notation (CC1=CC2=C(C=C1)SN=CS2) clarifies the connectivity: a methyl group branches from the benzene ring’s 6-carbon, which is adjacent to the dithiazine moiety comprising two sulfur atoms and one nitrogen.

The planar benzodithiazine system allows for π-π stacking interactions, while the methyl group may influence solubility and steric interactions in biological systems. Comparative analyses with unsubstituted 1,4,2-benzodithiazine suggest that the methyl group could enhance lipophilicity, potentially improving membrane permeability in pharmacological contexts .

Synthetic Methodologies

General Approaches to Benzodithiazine Synthesis

The synthesis of 1,4,2-benzodithiazine derivatives typically involves cyclization reactions using bifunctional reagents. A notable method involves reacting thiophenols with N-chlorosulfonyltrichloroacetimidoyl chloride, a bielectrophilic reagent that facilitates simultaneous sulfur and nitrogen incorporation . This two-step process begins with nucleophilic substitution at the imine carbon, followed by Friedel-Crafts-type sulfonylation to form the heterocyclic ring .

Adaptations for 6-Methyl Substitution

Introducing the 6-methyl group likely requires a methyl-substituted thiophenol precursor. For example, 3-methylthiophenol could react with N-chlorosulfonyltrichloroacetimidoyl chloride under dichloroethane reflux conditions with AlCl₃ catalysis . The methyl group’s ortho-directing effects may favor cyclization at the 6-position, though regioselectivity depends on electronic and steric factors . Purification via crystallization from heptane-benzene mixtures has been effective for analogous compounds .

Table 1: Key Synthetic Parameters for Benzodithiazine Derivatives

ParameterConditions/ValueSource
ReagentN-Chlorosulfonyltrichloroacetimidoyl chloride
SolventDichloroethane
CatalystAlCl₃
Reaction TemperatureReflux (~83°C)
Yield Range20–79%

Biological Activity and Hypothesized Mechanisms

Comparison to Benzothiazine Derivatives

1,4-Benzothiazine analogs, such as AR13 and AR15, demonstrate anticancer activity against HT-29 colon cancer cells (GI₅₀ < 10 μM) . Although the dithiazine core differs by one sulfur atom, shared features like planar aromaticity and heteroatom positioning suggest overlapping pharmacophoric properties . Molecular docking studies indicate that sulfur atoms in benzodithiazines may coordinate with zinc ions in enzymatic active sites, a mechanism worth exploring for 6-methyl derivatives .

Applications and Future Directions

Therapeutic Development

The compound’s potential as an antiviral or anticancer agent warrants in vitro screening against relevant cell lines. Prioritizing assays for hepatitis C virus (HCV) or SARS-CoV-2 proteases could validate hypothesized mechanisms .

Material Science Applications

Benzodithiazines’ rigid, conjugated structures make them candidates for organic semiconductors. The methyl group’s electron-donating effects could modulate charge transport properties, enabling use in photovoltaic devices .

Research Priorities

  • Synthesis Optimization: Improve yields via microwave-assisted or flow chemistry approaches.

  • ADMET Profiling: Predict absorption, distribution, metabolism, excretion, and toxicity using in silico models.

  • Crystallographic Studies: Resolve X-ray structures to clarify regiochemistry and intermolecular interactions.

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